molecular formula C21H16ClN3 B11682122 (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine

(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine

Cat. No.: B11682122
M. Wt: 345.8 g/mol
InChI Key: NWLQXBIVVHQPLT-UHFFFAOYSA-N
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Description

(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine typically involves the following steps:

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs scalable methods such as Microwave-assisted synthesis and Metal-mediated reactions due to their efficiency and high yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinazoline derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups at different positions on the quinazoline ring .

Mechanism of Action

The mechanism of action of (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors involved in cell proliferation and survival pathways. Quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth and division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications .

Properties

Molecular Formula

C21H16ClN3

Molecular Weight

345.8 g/mol

IUPAC Name

6-chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine

InChI

InChI=1S/C21H16ClN3/c1-14-6-5-9-17(12-14)23-21-24-19-11-10-16(22)13-18(19)20(25-21)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24,25)

InChI Key

NWLQXBIVVHQPLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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